N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide, also known as MBDB, is a chemical compound that has been synthesized and studied for its potential use in scientific research. MBDB is a member of the benzodioxole family of compounds and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide acts as a serotonin reuptake inhibitor, which means that it prevents the reuptake of serotonin by the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in a range of effects on the brain and body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide are not fully understood, but it has been found to have a range of effects on the brain and body. N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been found to increase levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased energy. It has also been found to have effects on the cardiovascular system, including increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its ability to interact with the serotonin system and its potential use in the treatment of psychiatric disorders. However, there are also limitations to its use in lab experiments, including the potential for side effects and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide. One area of research could focus on the development of new compounds that are more selective in their interactions with the serotonin system. Another area of research could focus on the potential use of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide in the treatment of psychiatric disorders, including depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide and its potential uses in scientific research.
Conclusion
In conclusion, N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, and its ability to interact with the serotonin system makes it a potential candidate for the treatment of psychiatric disorders. However, further research is needed to fully understand its mechanism of action and potential uses in scientific research.
Synthesemethoden
The synthesis of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 2-methylbenzoyl chloride in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide has been studied for its potential use in scientific research due to its ability to interact with the serotonin system in the brain. It has been found to bind to serotonin receptors and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. This makes N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.
Eigenschaften
Produktname |
N-{3-[(2-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide |
---|---|
Molekularformel |
C22H18N2O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-[3-[(2-methylbenzoyl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-14-5-2-3-8-18(14)22(26)24-17-7-4-6-16(12-17)23-21(25)15-9-10-19-20(11-15)28-13-27-19/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
GLRRCANFVUIFSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.